molecular formula C21H17OP B14323936 Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane CAS No. 103130-19-4

Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane

Katalognummer: B14323936
CAS-Nummer: 103130-19-4
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: LDZZKINUJXOVKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phenanthrene moiety and a phenyl group attached to a phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane typically involves the reaction of phenanthrene-9-carbaldehyde with a phosphorus reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired phosphane compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane has several scientific research applications:

Wirkmechanismus

The mechanism by which Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and other biomolecules, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its molecular structure and the surrounding environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane is unique due to its combination of a phenanthrene moiety and a phosphorus atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .

Eigenschaften

CAS-Nummer

103130-19-4

Molekularformel

C21H17OP

Molekulargewicht

316.3 g/mol

IUPAC-Name

9-[methyl(phenyl)phosphoryl]phenanthrene

InChI

InChI=1S/C21H17OP/c1-23(22,17-10-3-2-4-11-17)21-15-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21/h2-15H,1H3

InChI-Schlüssel

LDZZKINUJXOVKF-UHFFFAOYSA-N

Kanonische SMILES

CP(=O)(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.